Boc-(S)-phenyl-D-Cys
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Overview
Description
Boc-(S)-phenyl-D-Cys, also known as tert-butoxycarbonyl-(S)-phenyl-D-cysteine, is a derivative of cysteine, an amino acid. The Boc group, or tert-butoxycarbonyl group, is a common protective group used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is necessary.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-phenyl-D-Cys typically involves the protection of the amino group of (S)-phenyl-D-cysteine with a Boc group. This can be achieved by reacting (S)-phenyl-D-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product can be purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-phenyl-D-Cys can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Deprotection: Formation of (S)-phenyl-D-cysteine.
Scientific Research Applications
Boc-(S)-phenyl-D-Cys has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Industry: Used in the synthesis of complex organic molecules and materials
Mechanism of Action
The Boc group in Boc-(S)-phenyl-D-Cys protects the amino group from unwanted reactions during synthesis. The protection is achieved through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide assembly .
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-phenyl-L-Cys: Similar structure but with the L-enantiomer of cysteine.
Boc-(S)-methyl-D-Cys: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
Boc-(S)-phenyl-D-Cys is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions in chemical and biological systems. The phenyl group can provide additional stability and hydrophobic interactions, making it distinct from other Boc-protected cysteine derivatives .
Properties
Molecular Formula |
C14H19NO4S |
---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
InChI Key |
IBEVTCWKECBMJF-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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